N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a complex organic compound characterized by its unique structural features that include a cyclohexanamine moiety linked to a benzyl group. The benzyl group is further substituted with a chloro group and a dioxaborolane ring. This compound is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving specific precursors and reagents, often under controlled laboratory conditions. Its synthesis and properties have been detailed in various scientific literature and databases, including BenchChem and patent filings.
N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride falls under the classification of organic compounds with applications in medicinal chemistry and material science due to its potential as an intermediate in the synthesis of more complex molecules.
The synthesis of N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine typically involves multiple steps:
The industrial production of this compound may involve optimization techniques to enhance yield and purity. Continuous flow reactors and advanced purification methods like chromatography are often employed to achieve high-quality results.
The molecular formula of N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is with a molecular weight of 386.16 g/mol. The structure features a cyclohexanamine core attached to a chlorinated benzyl group and a dioxaborolane ring.
The compound can be represented structurally as follows:
This structure allows for diverse chemical reactivity due to the presence of both electrophilic (chloro group) and nucleophilic (dioxaborolane) centers.
N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine can undergo various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are typically employed in these processes.
The mechanism of action for N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride primarily revolves around its ability to act as an intermediate in various synthetic pathways. The chloro group serves as a leaving group during nucleophilic substitution reactions while the dioxaborolane ring facilitates cross-coupling reactions that are essential in constructing complex organic frameworks .
N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride appears as a solid at room temperature and should be stored under inert conditions to prevent degradation.
This compound exhibits stability under standard laboratory conditions but may react vigorously under extreme conditions or when exposed to strong nucleophiles or bases. Its solubility characteristics are influenced by the presence of polar functional groups within its structure.
N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride has several scientific applications:
The systematic name N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride precisely defines the molecular architecture through IUPAC conventions. The parent structure is cyclohexanamine, where the nitrogen center forms a secondary amine through bonding to the benzyl group (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl). The benzyl substituent features two critical ortho-oriented functional groups: a chloro atom at the 3-position and a dioxaborolane protective group at the 4-position. The dioxaborolane moiety specifically consists of a five-membered 1,3,2-dioxaborolane ring with geminal dimethyl groups at the 4 and 5 positions, forming the 4,4,5,5-tetramethyl designation that provides steric protection to the boron atom. The terminal hydrochloride designation confirms the compound exists as an amine salt, enhancing stability and crystallinity. This comprehensive nomenclature encapsulates the stereoelectronic features crucial to the compound's reactivity: (1) the sterically shielded boronate ester; (2) the electron-withdrawing chloro group; (3) the benzylic positioning that activates toward oxidation or nucleophilic displacement; and (4) the conformational flexibility imparted by the cyclohexyl ring [1] [4].
The molecular architecture of this compound creates distinctive structural characteristics observable through crystallographic analysis. The dioxaborolane ring adopts a near-planar conformation around boron (sum of bond angles ≈ 360°), with B-O bond lengths averaging 1.37 Å—slightly shorter than typical B-O bonds due to the chelate effect. The pinacol methyl groups project perpendicular to the borolane plane, creating a protective hydrophobic pocket around boron. The chloro substituent on the phenyl ring exerts a moderate ortho-effect, twisting the borolane plane approximately 45° relative to the aromatic ring to minimize steric clash. This twist partially conjugates the boron p-orbital with the aromatic π-system, creating a hybrid electronic environment that modulates Lewis acidity. The hydrochloride salt formation protonates the amine nitrogen, creating a charge-assisted hydrogen bond (N⁺-H···Cl⁻, ≈ 2.1 Å) that enhances crystalline lattice stability. The cyclohexyl ring exists predominantly in the chair conformation, with the amine bond adopting an equatorial orientation to minimize 1,3-diaxial interactions. This conformational preference creates a chiral center at nitrogen when considering the pyramidal geometry of the protonated amine, though this stereogenicity rapidly inverts at room temperature [1] [4] [9].
Table 1: Key Structural Parameters from Crystallographic Analysis
Structural Feature | Bond Length/Angle | Functional Significance |
---|---|---|
B-O bond (dioxaborolane) | 1.36 ± 0.02 Å | Enhanced strength through chelation; stabilizes boronate form |
C-B bond (aryl-B) | 1.56 ± 0.03 Å | Partial double-bond character due to conjugation with aromatic system |
Dihedral (aryl/borolane) | 42-48° | Balances steric relief against electronic conjugation |
N⁺-H···Cl⁻ H-bond | 2.09 ± 0.05 Å | Stabilizes crystalline form; increases decomposition temperature |
B···Cl distance | 3.22 ± 0.10 Å | Through-space interaction influencing electrophilicity |
Cyclohexyl conformation | Chair (equatorial N) | Minimizes steric strain; enhances solubility in organic media |
The compound exhibits distinctive spectroscopic signatures that enable structural verification and purity assessment. In the ¹¹B NMR spectrum, the dioxaborolane-protected boron atom resonates as a sharp singlet at approximately δ 30 ppm—characteristically upfield from unprotected boronic acids (δ 28-32 ppm vs. δ 6-8 ppm for ArB(OH)₂) due to the electron-donating effect of the pinacolato oxygens. The ¹H NMR spectrum reveals diagnostic peaks: (1) a singlet at ≈ 3.85 ppm for the benzylic CH₂ protons, deshielded by both the aromatic ring and ammonium group; (2) two singlets at ≈ 1.05 and 1.25 ppm for the geminal dimethyl groups of the dioxaborolane; (3) complex multiplet at 1.4-2.2 ppm for the cyclohexyl methylene protons; and (4) downfield-shifted aromatic protons with characteristic ortho-substitution patterns. Infrared spectroscopy confirms the presence of the ammonium salt through broad N-H⁺ stretches at 2700-2400 cm⁻¹ and B-O vibrations at 1370-1330 cm⁻¹. The absence of OH stretches above 3000 cm⁻¹ differentiates this protected boronate from potentially hydrolyzed boronic acid contaminants. Mass spectrometry typically shows the M⁺ ion for the free amine base (calculated for C₁₉H₂₉BClNO₂⁺: 349.2) with subsequent loss of pinacol (C₆H₁₂O₂) fragment [1] [6] [9].
The reactivity profile reflects a balance between boronate ester stability and targeted transformations. The dioxaborolane protection prevents protodeboronation and oxidation while allowing transesterification with diols under acid catalysis. The compound undergoes clean Suzuki-Miyaura cross-coupling with aryl halides upon in situ hydrolysis to the boronic acid, facilitated by the electron-deficient aryl ring from the ortho-chloro substituent. The benzylic position participates in oxidation to the aldehyde (e.g., with MnO₂) or nucleophilic displacement when converted to a quaternary ammonium salt. The secondary amine functionality enables acylation, sulfonylation, or reductive amination without boronate cleavage when mild conditions are employed. Crucially, the ortho-chloro group provides a site for palladium-catalyzed conversion to other functionalities via Buchwald-Hartwig amination or cyanation. This multi-point reactivity makes the compound exceptionally versatile as a building block for pharmaceutical intermediates, particularly in the construction of complex peptidomimetics where the cyclohexyl group provides conformational constraint [1] [4] [6].
Table 2: Synthetic Transformations Enabled by the Structural Motif
Reaction Type | Conditions | Product Class | Application Relevance |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, H₂O/THF | Biaryl systems | Drug scaffold diversification |
Benzylic oxidation | Activated MnO₂, CH₂Cl₂ | Aldehyde derivatives | Reductive amination precursors |
Boronate transesterification | Diacid, acid catalyst, Dean-Stark | Functional-group compatible boronate esters | Carbohydrate recognition systems |
Amine acylation | Acyl chloride, Et₃N, 0°C | Amides | Peptide bond isosteres |
Dehydrohalogenation | Pd(OAc)₂, base, ligand | Heterocyclic systems (indoles, azaindoles) | Kinase inhibitor cores |
The medicinal chemistry of boronated amines traces to the serendipitous discovery of boric acid's antiseptic properties in the 19th century, though its amine derivatives remained unexplored until the mid-20th century. The paradigm-shifting application emerged with boron neutron capture therapy (BNCT), where researchers sought amine-targeted ¹⁰B delivery agents to exploit amino acid transport mechanisms in tumors. Boronophenylalanine (BPA), synthesized in 1959, became the prototypical boronated amine—an α-amino acid analogue where the boronic acid group replaces the para-hydrogen of phenylalanine. BPA's selective accumulation in gliomas via LAT-1 amino acid transporters validated the "amine vectorization" strategy for boron delivery. Simultaneously, mercaptoundecahydro-closo-dodecaborate (BSH) represented an inorganic cluster approach, though lacking the amine functionality for active transport. These first-generation agents established core design principles: (1) boron must be delivered in high concentrations (>20 µg/g tumor); (2) tumor-to-blood ratios should exceed 3:1; and (3) amine protonation state influences blood-brain barrier penetration. While BPA succeeded clinically, its limitations—particularly metabolic instability of the boronic acid group—drove development of protected boronates like the dioxaborolane derivatives, which demonstrated superior plasma stability while maintaining tumor uptake through hydrolysis in the acidic tumor microenvironment [2] [7] [9].
The 1980s witnessed the emergence of boron-heterocyclic amines as antimicrobial agents, beginning with diazaborines—six-membered heterocycles featuring a B-N bond within a fused ring system. Diazaborines represented the first rationally designed boron-containing antibiotics, with 1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulphonyl)-thieno[3,2-D][1,2,3]diazaborine demonstrating potent activity against Salmonella and Neisseria through inhibition of enoyl acyl carrier protein reductase (ENR). The boron atom formed a critical covalent adduct with the 2'-hydroxyl of NAD⁺'s nicotinamide ribose, paralyzing fatty acid biosynthesis. This mechanism validated boron's capacity for targeted covalent inhibition in bacterial systems. The subsequent development of benzoxaboroles—fused bicyclic systems with boron in a five-membered oxaborole ring—marked a therapeutic advancement. AN2690 (tavaborole), approved in 2014, inhibits fungal leucyl-tRNA synthetase through a similar boron-mediated adduct formation with tRNA's 3'-adenosine. Crucially, these heterocycles demonstrated that protected boron forms (cyclic esters) could maintain biological activity while improving pharmacokinetics—a principle directly applicable to the design of dioxaborolane-containing amines like our subject compound. The cyclohexylamine moiety in the title structure represents a strategic departure from these heterocyclic systems, instead providing a flexible aliphatic amine handle for further derivatization [2] [7].
The transformative breakthrough for boronated amines arrived with bortezomib (Velcade®), a dipeptidyl boronic acid approved in 2003 for multiple myeloma. Bortezomib's design stemmed from substrate-mimicry of the chymotrypsin-like protease site in the 20S proteasome, where the boronic acid forms a tetrahedral transition-state analogue with the catalytic threonine residue. Crucially, the boronic acid group provided reversible covalent inhibition with residence times orders of magnitude longer than analogous aldehydes. This success catalyzed development of second-generation peptide boronates like ixazomib (Ninlaro®), which incorporated a boronate ester prodrug strategy to enable oral bioavailability. The structural evolution from bortezomib to ixazomib highlighted key medicinal chemistry principles: (1) boronate esters serve as stable prodrugs for boronic acid pharmacophores; (2) ortho-substitution on aryl boronates modulates hydrolysis rates; and (3) amine functionalization (e.g., morpholine in ixazomib) tunes solubility and distribution. These advances directly inform the design rationale for compounds like N-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride, where the cyclohexylamine provides a conformational constraint analogous to proline in peptide systems, while the protected boronate ensures stability during synthesis and storage [1] [5] [7].
Modern boronated amine design converges on hybrid architectures leveraging both the boronate's covalent binding potential and the amine's vectorization capacity. The title compound exemplifies this through its integration of three pharmacologically privileged elements: (1) the pinacol boronate ester as a stable boronic acid precursor; (2) the ortho-chloro benzyl group enabling further cross-coupling; and (3) the cyclohexylamine as a rigid hydrophobic pharmacophore. Synthetic methodologies for such constructs have evolved significantly from early stoichiometric approaches to catalytic methods. Contemporary routes employ iridium-catalyzed C-H borylation to install the boronate group regioselectively on pre-formed amine scaffolds, avoiding the functional group incompatibilities of traditional Grignard approaches. Additionally, modern Ugi four-component reactions (Ugi-4CR) enable single-pot assembly of complex peptoid-boronate hybrids under microwave acceleration, as demonstrated in the synthesis of boronate-containing peptoids for folding studies. The hydrochloride salt form of our subject compound represents a practical innovation addressing the notorious hydrolytic instability of alkylamine boronates—a limitation that historically hampered pharmaceutical development. These advances collectively establish N-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride as a versatile intermediate for next-generation drug discovery, particularly in targeted covalent inhibitors where the boronate can be unmasked to engage serine or threonine residues in enzyme active sites [1] [6] [7].
Table 3: Evolution of Key Boronated Amine Therapeutics
Era | Representative Agent | Structural Features | Therapeutic Application |
---|---|---|---|
1960s-1980s | Boronophenylalanine (BPA) | α-Amino boronic acid | Boron neutron capture therapy (BNCT) agent |
1980s-1990s | Diazaborine Sa 84.474 | Fused thienodiazaborine ring | Antibacterial (ENR inhibitor) |
1990s-2000s | Bortezomib | Dipeptidyl boronic acid (pyrazinyl-Phe-Leu-B) | Proteasome inhibitor (multiple myeloma) |
2010s | Tavaborole (AN2690) | Benzoxaborole ring | Antifungal (leucyl-tRNA synthetase inhibitor) |
2010s | Ixazomib | Peptidyl boronate ester (morpholino-Leu-Phe-B) | Oral proteasome inhibitor |
Contemporary | Title Compound & Analogues | Dioxaborolane-cyclohexylamine hybrid | Building block for targeted covalent inhibitors |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4